6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE 6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
Brand Name: Vulcanchem
CAS No.: 1111032-14-4
VCID: VC7578680
InChI: InChI=1S/C23H23FN2O3S2/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3
SMILES: CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
Molecular Formula: C23H23FN2O3S2
Molecular Weight: 458.57

6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE

CAS No.: 1111032-14-4

Cat. No.: VC7578680

Molecular Formula: C23H23FN2O3S2

Molecular Weight: 458.57

* For research use only. Not for human or veterinary use.

6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE - 1111032-14-4

Specification

CAS No. 1111032-14-4
Molecular Formula C23H23FN2O3S2
Molecular Weight 458.57
IUPAC Name [6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C23H23FN2O3S2/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3
Standard InChI Key MESDZCBAGWFDQV-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone, reflects its intricate structure. The quinoline core is substituted at the 4-position with a 4-propylbenzenesulfonyl group and at the 3-position with a thiomorpholine-4-carbonyl moiety. A fluorine atom occupies the 6-position, contributing to electronic modulation.

Key Structural Features:

  • Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Sulfonamide group: Enhances solubility and potential interactions with biological targets.

  • Thiomorpholine ring: A sulfur-containing heterocycle that may influence redox properties and binding affinity.

Physicochemical Data

Data from PubChem provides the following properties:

PropertyValue
Molecular FormulaC₂₃H₂₃FN₂O₃S₂
Molecular Weight458.6 g/mol
Canonical SMILESCCCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F
InChI KeyMESDZCBAGWFDQV-UHFFFAOYSA-N

The compound’s logP (octanol-water partition coefficient) is estimated to be 3.2, suggesting moderate lipophilicity, while its polar surface area of 121 Ų indicates potential membrane permeability challenges.

Synthesis and Production

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, analogous quinoline derivatives suggest a multi-step approach:

  • Quinoline Core Formation:
    The Skraup synthesis, involving condensation of aniline derivatives with glycerol under acidic conditions, is a classical method for constructing the quinoline scaffold . Alternative routes, such as the Friedländer or Pfitzinger reactions, may offer higher regioselectivity for fluorine introduction.

  • Electrophilic Fluorination:
    Fluorine can be introduced via electrophilic reagents like Selectfluor at the 6-position. This step typically requires anhydrous conditions and catalysts such as boron trifluoride.

  • Sulfonylation and Thiomorpholine Conjugation:

    • Sulfonylation: Reaction with 4-propylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

    • Thiomorpholine-4-carbonyl addition: Coupling with thiomorpholine-4-carbonyl chloride using peptide coupling agents like HATU or DCC.

Industrial-Scale Considerations

Patent CN1849299A highlights the use of continuous flow reactors for optimizing quinoline derivative synthesis, reducing reaction times from days to hours . Green chemistry principles, such as solvent recovery systems and catalytic asymmetric synthesis, could further enhance sustainability.

Chemical Reactivity and Stability

Reaction Pathways

The compound’s reactivity is dominated by three functional groups:

Sulfonamide Group

  • Oxidation: Susceptible to oxidation at the sulfur atom, forming sulfoxides (e.g., with H₂O₂) or sulfones (with mCPBA).

  • Nucleophilic Substitution: The sulfonyl group can undergo displacement reactions with amines or thiols under basic conditions.

Quinoline Ring

  • Electrophilic Substitution: Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 5- and 8-positions.

  • Reduction: Hydrogenation with Pd/C or Raney nickel reduces the pyridine ring to a tetrahydroquinoline.

Thiomorpholine Ring

  • Ring-Opening Reactions: Strong acids or bases may cleave the thiomorpholine ring, releasing mercaptoamine intermediates.

Stability Profile

  • Thermal Stability: Decomposes above 250°C, as indicated by thermogravimetric analysis (TGA) of similar compounds.

  • Photostability: The fluorine atom may reduce photosensitivity compared to chloro-quinolines.

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies suggest affinity for topoisomerase II, a target in cancer therapy. The compound’s planar structure may intercalate DNA, inducing apoptosis in rapidly dividing cells.

Neuroprotective Effects

Thiomorpholine derivatives demonstrate radical scavenging activity in models of oxidative stress, potentially mitigating neurodegeneration.

Comparative Analysis with Related Compounds

CompoundKey FeaturesBioactivity
Chloroquine7-Chloro substitutionAntimalarial, anti-autoimmune
QuinidineMethoxy group at C6Antiarrhythmic
Target Compound6-Fluoro, sulfonamide, thiomorpholineBroad-spectrum potential

The target compound’s dual sulfonamide-thiomorpholine motif distinguishes it from classical quinolines, potentially reducing resistance mechanisms in pathogens.

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